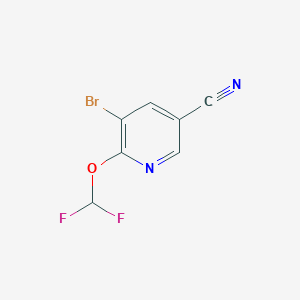
5-Bromo-2-chloro-nicotinic acid hydrazide
Descripción general
Descripción
5-Bromo-2-chloro-nicotinic acid hydrazide is a chemical compound with the molecular formula C6H5BrClN3O . It is a derivative of nicotinic acid, also known as vitamin B3 or vitamin PP .
Synthesis Analysis
The synthesis of 5-Bromo-2-chloro-nicotinic acid hydrazide and similar compounds often involves condensation reactions with appropriate aldehydes . In one study, nicotinic acid was used as a starting compound and subjected to a series of condensation reactions with appropriate aldehydes. This resulted in a series of twelve acylhydrazones .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-nicotinic acid hydrazide can be represented by its IUPAC name, 5-bromo-2-chloropyridine-3-carboxylic acid, and its canonical SMILES notation, C1=C(C=NC(=C1C(=O)O)Cl)Br .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-chloro-nicotinic acid hydrazide include a molecular weight of 236.45 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Aplicaciones Científicas De Investigación
Pharmaceutical Testing
5-Bromo-2-chloro-nicotinic acid hydrazide: is utilized in pharmaceutical testing as a reference standard . Its high purity allows for accurate calibration in analytical chemistry, ensuring the reliability of pharmacokinetic and toxicological studies.
Therapeutic Applications
This compound has shown potential in therapeutic applications due to its structural similarity to nicotinic acid hydrazide, which is known for its antimicrobial properties. It could be a precursor in synthesizing new derivatives with enhanced biological activity.
Environmental Studies
Researchers are exploring the environmental applications of 5-Bromo-2-chloro-nicotinic acid hydrazide , particularly in the degradation of pollutants. Its reactivity with various contaminants could lead to more efficient water treatment methods.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for creating complex molecules . Its bromo and chloro substituents are reactive sites that can undergo further chemical transformations, enabling the synthesis of diverse organic compounds.
Material Science
The compound’s unique properties are being investigated in material science for the development of novel materials . Its ability to form stable complexes with metals can be advantageous in creating new catalysts or sensors.
Biochemical Research
5-Bromo-2-chloro-nicotinic acid hydrazide: is also used in biochemical research to study enzyme reactions. It can act as an inhibitor or substrate analogue, helping to elucidate enzyme mechanisms and functions.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-2-chloro-nicotinic acid hydrazide is the peroxidase enzyme . Peroxidase enzymes play a crucial role in various biological processes, including the metabolism of certain harmful substances in the body.
Mode of Action
5-Bromo-2-chloro-nicotinic acid hydrazide interacts with its target, the peroxidase enzyme, by inhibiting its activity . This inhibition can alter the normal functioning of the enzyme, leading to changes in the biochemical processes that the enzyme is involved in.
Propiedades
IUPAC Name |
5-bromo-2-chloropyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN3O/c7-3-1-4(6(12)11-9)5(8)10-2-3/h1-2H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXHMPQZPFKDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)NN)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-nicotinic acid hydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



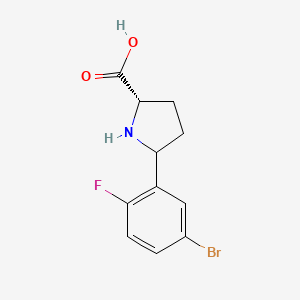
![2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383821.png)
![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)
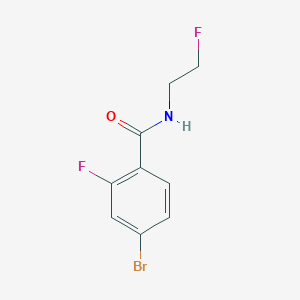
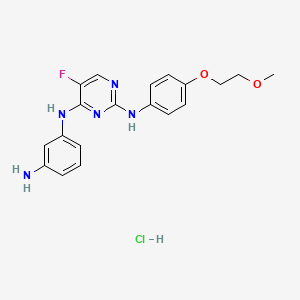


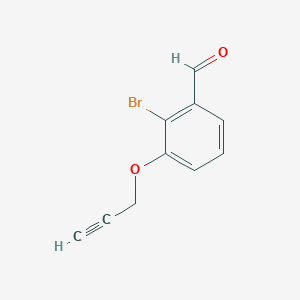
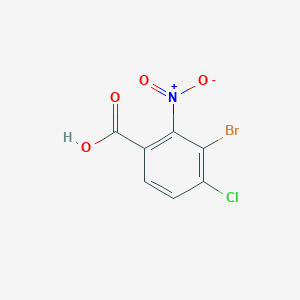
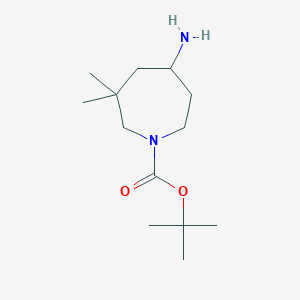
![Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1383838.png)
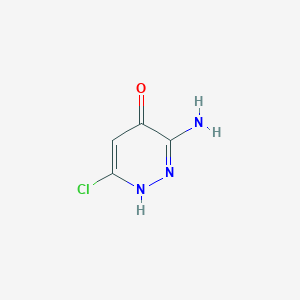
![1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B1383840.png)
